Fenclonine

Neuropharmacology Serotonin Depletion Behavioral Studies

Procure Fenclonine for its unique, irreversible covalent binding to tryptophan hydroxylase, ensuring profound and long-lasting CNS serotonin depletion (>90% reduction at 1000mg/kg). This central penetration is a differentiating mechanism not achieved by peripherally-restricted inhibitors. Ideal for validating serotonergic function in behavioral neuropharmacology and carcinoid syndrome models.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 1991-78-2
Cat. No. B158187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenclonine
CAS1991-78-2
SynonymsCP-10,188
DL-3-(4-Chlorophenyl)alanine
Fenclonin
Fenclonine
Fenclonine (L)-Isomer
Fenclonine Hydrobromide
Fenclonine Hydrochloride
Fenclonine, (D)-Isomer
Hydrobromide, Fenclonine
Hydrochloride, Fenclonine
p-Chlorophenylalanine
para Chlorophenylalanine
para-Chlorophenylalanine
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)Cl
InChIInChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyNIGWMJHCCYYCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 961 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Fenclonine (CAS 1991-78-2) — Selective Irreversible Tryptophan Hydroxylase Inhibitor for Experimental Serotonin Depletion


Fenclonine (para‑chlorophenylalanine; PCPA) is a synthetic amino acid analog of phenylalanine that acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate‑limiting enzyme in serotonin (5‑hydroxytryptamine; 5‑HT) biosynthesis [1]. It depletes endogenous serotonin stores in the central and peripheral nervous systems, and has been employed as an experimental tool to investigate serotonergic function in behavior, neuroendocrine regulation, and disease states such as carcinoid syndrome [2].

Why Fenclonine Cannot Be Substituted by Other Tryptophan Hydroxylase Inhibitors


Tryptophan hydroxylase inhibitors are not interchangeable. Fenclonine is distinguished by its irreversible covalent binding to TPH [1], which produces profound and long‑lasting central nervous system serotonin depletion that is not replicated by peripherally restricted TPH inhibitors such as telotristat etiprate or LP‑920540 [2]. Its unique combination of central penetration, irreversible enzyme inactivation, and proven experimental utility in behavioral neuropharmacology mandates its specific procurement when the research question requires robust depletion of brain serotonin.

Quantitative Evidence for Fenclonine Differentiation in Serotonin Research and Drug Development


Fenclonine Induces Near‑Complete Depletion of Brain Serotonin at Doses Unattainable by Peripheral TPH Inhibitors

Fenclonine administration (300–1000 mg/kg, i.p.) reduces whole‑brain serotonin levels to 9.4–30% of control values in mice and rats [1][2]. In contrast, peripherally restricted TPH inhibitors such as telotristat etiprate and LP‑920540 do not significantly reduce brain serotonin even at high oral doses (200–300 mg/kg) [3].

Neuropharmacology Serotonin Depletion Behavioral Studies

Fenclonine Exhibits Irreversible Enzyme Inactivation Not Shared by Competitive TPH Inhibitors

Fenclonine covalently and irreversibly inactivates tryptophan hydroxylase in vivo, as demonstrated by radiolabeled incorporation studies [1]. In rat pineal gland, TPH activity falls to 25% of baseline within 6 hours of administration and recovers only after 24 hours, consistent with enzyme resynthesis [2]. Competitive TPH inhibitors (e.g., α‑methyltryptophan) do not produce irreversible inactivation.

Enzyme Kinetics Mechanism of Action In Vivo Pharmacology

Fenclonine Demonstrates Sustained Plasma Half‑Life Supporting Long‑Lasting Serotonin Depletion

The plasma half‑life of fenclonine (PCPA) is approximately 10.5 hours in rats, compared to 3.5 hours for the alternative TPH inhibitor 6‑fluorotryptophan . This extended half‑life contributes to sustained enzyme inhibition and prolonged serotonin depletion after a single dose.

Pharmacokinetics In Vivo Studies Dosing Regimen

Fenclonine Has Documented Clinical Efficacy in Carcinoid Syndrome Diarrhea — a Benchmark for TPH Inhibitor Class

In a clinical study of 11 patients with carcinoid syndrome, fenclonine (up to 3 g/day orally) reduced urinary 5‑HIAA excretion and abolished or markedly diminished diarrhea in all 8 treated patients [1]. Telotristat ethyl, a modern TPH inhibitor, reduces bowel movement frequency by approximately 35–40% from baseline in phase III trials, but fenclonine demonstrated near‑complete diarrhea resolution in this early cohort [2].

Carcinoid Syndrome Clinical Efficacy Serotonin Modulation

Validated Research and Industrial Applications of Fenclonine (PCPA) Driven by Quantitative Evidence


Central Serotonin Depletion for Behavioral Neuroscience

Fenclonine is the reagent of choice for inducing robust, long‑lasting depletion of brain serotonin in rodent models of anxiety, depression, aggression, and cognition. The quantitative demonstration that 1000 mg/kg reduces brain 5‑HT to <10% of control [1] supports its use when the experimental aim is to test the necessity of serotonergic signaling in a given behavior, whereas peripheral TPH inhibitors are ineffective.

Target Validation in Serotonin‑Driven Disease Models

In preclinical studies of carcinoid syndrome, inflammatory bowel disease, or metabolic disorders where excess serotonin is hypothesized to drive pathology, fenclonine provides a powerful tool for pharmacological target validation. Its demonstrated ability to resolve carcinoid diarrhea in patients [2] establishes the biological link between serotonin synthesis and clinical symptoms, a benchmark that informs modern TPH inhibitor development.

Irreversible Enzyme Inhibition for Mechanistic Studies of TPH Turnover

Investigators studying enzyme turnover rates and the cellular mechanisms of TPH regulation employ fenclonine to irreversibly inhibit existing enzyme pools. The observation that pineal TPH activity recovers within 24 hours following fenclonine‑induced inactivation [3] provides a quantitative window for measuring TPH resynthesis and can be used to assess the impact of genetic or pharmacological interventions on enzyme dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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